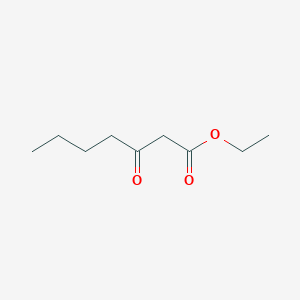

Ethyl 3-oxoheptanoate

Beschreibung

Overview of β-Keto Esters as Key Synthons in Organic Synthesis

β-Keto esters are a class of organic compounds that serve as fundamental building blocks, or synthons, in the field of organic synthesis. researchgate.net Their importance stems from the presence of two key functional groups: a ketone and an ester, with the ketone's carbonyl group located at the beta-carbon position relative to the ester group. fiveable.me This unique structural arrangement confers versatile reactivity, allowing them to act as crucial intermediates in a wide array of chemical transformations. fiveable.me

These compounds possess both electrophilic and nucleophilic reactive sites, making them valuable for constructing the carbon skeletons of complex molecules. researchgate.net The protons on the alpha-carbon (the carbon between the two carbonyl groups) are particularly acidic, which facilitates the formation of an enolate ion. fiveable.me This enolate can then participate in various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations. fiveable.me

The versatility of β-keto esters is demonstrated by their central role in well-established synthetic methods like the Claisen condensation, which is a classic route for their formation. researchgate.netfiveable.me They are also pivotal in the synthesis of cyclic compounds through intramolecular cyclization, a process useful for building intricate molecular frameworks. fiveable.me Furthermore, β-keto esters can be converted into other functional groups through reactions such as hydrolysis, reduction, and decarboxylation, further expanding their synthetic utility. fiveable.me This adaptability makes them indispensable in the development of pharmaceuticals, agrochemicals, and materials science. fiveable.mechemimpex.com

The Unique Reactivity Profile of Ethyl 3-Oxoheptanoate

This compound, also known as ethyl valeroylacetate, is a specific β-keto ester with the chemical formula C₉H₁₆O₃. chemimpex.comcymitquimica.com Its structure features an ethyl ester group and a ketone group separated by a methylene (B1212753) group, with a butyl chain attached to the ketone. cymitquimica.com This structure allows it to serve as an effective building block in organic synthesis, particularly in producing pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

The reactivity of this compound is characteristic of β-keto esters, enabling it to participate in a variety of chemical reactions such as condensations and acylations. chemimpex.comchemimpex.com Researchers leverage this reactivity to enhance the efficiency of synthetic pathways for creating complex molecules and bioactive compounds. chemimpex.comchemimpex.com The compound is recognized for its utility as an intermediate in the synthesis of various chemical products. chemimpex.comchemimpex.com Beyond its role in synthesis, this compound is also noted for its fruity aroma, which has led to its use as a flavoring agent in the food and fragrance industry. chemimpex.comcymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | chemimpex.comcymitquimica.comvwr.comglpbio.com |

| Molecular Weight | 172.22 g/mol | chemimpex.comchemimpex.comglpbio.com |

| CAS Number | 7737-62-4 | chemimpex.comchemimpex.com |

| Appearance | Colorless to almost colorless clear liquid | chemimpex.comcymitquimica.comchemimpex.com |

| Density | 0.970 g/cm³ (at 20 °C) | chemimpex.comvwr.commedchemexpress.com |

| Boiling Point | 110 - 112 °C at 15 mmHg; 111 °C at 2 kPa | chemimpex.comchemimpex.comvwr.comchemsrc.com |

| Refractive Index | 1.430 | chemimpex.comchemimpex.com |

| Solubility | Limited solubility in water; soluble in organic solvents. | cymitquimica.com |

Historical Context and Evolution of Research on this compound and Related Structures

The study of β-keto esters is deeply rooted in the history of organic chemistry, with foundational developments occurring in the late 19th and early 20th centuries. smolecule.com Classical reactions like the Claisen condensation and the acetoacetic ester synthesis were among the first to highlight the synthetic power of this class of compounds, establishing them as versatile intermediates for creating new carbon-carbon bonds through alkylation. researchgate.netsmolecule.com The Dieckmann condensation, an intramolecular version of the Claisen condensation, further expanded their utility for preparing 5- or 6-membered cyclic β-keto esters. researchgate.net

While specific historical records detailing the initial discovery of this compound are not prominent, its development is part of the broader evolution of synthetic methodologies for β-keto and γ-keto esters in the mid-to-late 20th century. Research expanded from traditional condensation and alkylation procedures to include more advanced techniques. A significant leap forward in β-keto ester chemistry came with the introduction of palladium-catalyzed reactions. nih.gov These new methods, such as the palladium-catalyzed decarboxylation of allyl β-keto esters to generate palladium enolates, opened up a new generation of transformations, including aldol condensations and Michael additions under catalytic conditions. nih.gov This evolution reflects a continuous effort to develop more efficient and selective synthetic protocols, cementing the role of compounds like this compound as valuable tools in modern organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRVECBFDMVBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339832 | |

| Record name | Ethyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7737-62-4 | |

| Record name | Heptanoic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7737-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Oxoheptanoate and Analogues

Established Synthetic Routes to β-Keto Esters

Traditional methods for the synthesis of β-keto esters have been well-documented and are widely employed in both academic and industrial settings. These routes include the Claisen condensation, acylation of enolates, and the decarboxylation of malonic acid derivatives.

Claisen Condensation and its Variants for β-Keto Ester Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to yield a β-keto ester. vaia.commasterorganicchemistry.com The reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. uomustansiriyah.edu.iq

The intermolecular Claisen condensation is a classic method for preparing acyclic β-keto esters. researchgate.net For example, the self-condensation of ethyl pentanoate in the presence of a suitable base like sodium ethoxide yields ethyl 3-oxoheptanoate. vaia.com The reaction requires at least one equivalent of base because the resulting β-keto ester is more acidic than the starting ester and is deprotonated, driving the equilibrium towards the product. masterorganicchemistry.comlibretexts.org

A variation of this is the "crossed" Claisen condensation, where two different esters are reacted. researchgate.netlibretexts.org To avoid a complex mixture of products, this approach is typically performed when one of the esters has no α-hydrogens and can only act as the electrophile. libretexts.org

| Reactants | Product | Base | Notes |

| Ethyl acetate (B1210297) | Ethyl acetoacetate (B1235776) | Sodium ethoxide | A classic example of the Claisen condensation. libretexts.org |

| Ethyl pentanoate | This compound | Sodium ethoxide | Self-condensation to form the target molecule. vaia.com |

| Ethyl acetate and Ethyl propanoate | Mixture of products | Sodium ethoxide | Example of a crossed Claisen that can lead to multiple products. vaia.com |

The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters. mychemblog.comsynarchive.comfiveable.me This reaction is particularly effective for the synthesis of five- and six-membered rings. organic-chemistry.orgorgoreview.com The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate which then attacks the other ester group within the same molecule. mychemblog.comorgoreview.com The driving force for the reaction is the formation of a stable, resonance-stabilized enolate of the cyclic β-keto ester product. mychemblog.com

| Starting Material | Product | Ring Size |

| 1,6-diesters | 5-membered cyclic β-keto ester | 5 |

| 1,7-diesters | 6-membered cyclic β-keto ester | 6 |

Acylation of Enolates

The acylation of preformed enolates provides a regioselective method for the synthesis of β-keto esters. researchgate.net This approach involves the deprotonation of an ester to form a lithium enolate, which is then reacted with an acylating agent. Methyl cyanoformate has been shown to be an effective acylating agent in this context, providing high yields under mild conditions. researchgate.net Another method involves the C-acylation of ketone enolates with reagents like alkyl pentafluorophenylcarbonates. nih.gov The use of N-methoxy-N-methylamides (Weinreb amides) for the acylation of ester enolates is also an effective strategy. acs.org

Decarboxylation of Malonic Acid Derivatives

The synthesis of β-keto esters can also be achieved through the decarboxylation of malonic acid derivatives. masterorganicchemistry.com Malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a carboxylic acid. jove.com A related process, the acetoacetic ester synthesis, allows for the alkylation of an enolate derived from ethyl acetoacetate, followed by hydrolysis and decarboxylation to produce a ketone. vanderbilt.edu

More recent developments have shown that malonic acid derivatives can undergo mild decarboxylative activation with reagents like N,N'-carbonyldiimidazole (CDI) at room temperature. organic-chemistry.org This generates a carbonyl imidazole (B134444) intermediate that can be reacted with various nucleophiles to form products including β-keto esters. organic-chemistry.org Electrochemical methods have also been developed for the oxidative decarboxylation of disubstituted malonic acid derivatives to produce ketoesters in good yields. ulb.ac.be

Contemporary and Emerging Synthetic Strategies for this compound

Research continues to uncover novel and more efficient methods for the synthesis of this compound and other β-keto esters. One reported synthesis of this compound involves the reaction of ethyl hydrogen malonate with n-butyllithium, followed by the addition of valeroyl chloride. prepchem.com This procedure resulted in a 66% yield of the target compound. prepchem.com Another approach describes the reaction of ethyl carbonate with hexanone in the presence of sodium hydride. prepchem.com

The reaction of ketones with ethyl chloroformate in the presence of a base is another general method for synthesizing β-keto esters. nih.gov Additionally, the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols under mild conditions, using sodium acetate as a catalyst, provides β-keto esters in essentially quantitative yields. allstudyjournal.com

Emerging strategies focus on catalytic and more atom-economical approaches. For instance, a non-metal Lewis acid-catalyzed cross-Claisen condensation of esters using silyl (B83357) ketene (B1206846) acetals as nucleophiles has been developed, offering mild reaction conditions and good functional group tolerance. researchgate.net Palladium-catalyzed reactions of allyl β-keto carboxylates, which proceed via decarboxylation to form palladium enolates, have also expanded the synthetic utility of β-keto esters. nih.gov Furthermore, N-heterocyclic carbene (NHC)-catalyzed cross-aza-benzoin reactions of aldehydes with α-imino esters have been developed for the efficient synthesis of α-amino-β-keto esters. beilstein-journals.org

| Reactants | Reagents | Product | Yield |

| Ethyl hydrogen malonate, Valeroyl chloride | n-Butyllithium, THF | This compound | 66% prepchem.com |

| Ethyl carbonate, Hexanone | Sodium hydride, Ether | This compound | Not specified prepchem.com |

| Butyryl chloride, Ethanol | 2,2-dimethyl-4,6-dioxo-1,3-dioxane, Pyridine | Ethyl 3-oxohexanoate | Not specified prepchem.com |

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the construction of carbon-carbon bonds and the formation of functional groups found in β-keto esters. These methods often provide high efficiency, selectivity, and functional group tolerance.

A notable method for synthesizing β-keto esters involves a palladium-catalyzed 1,2-hydrogen migration. This transformation is part of a two-step process that begins with the condensation of ethyl diazoacetate (EDA) with an aldehyde. rsc.orgrsc.org This initial step, which can be catalyzed by tert-BuOK under solvent-free conditions, yields an α-diazo-β-hydroxy ester. rsc.orgrsc.org

The subsequent key step is the palladium-catalyzed decomposition of the diazo compound, which leads to a 1,2-hydride shift, ultimately forming the β-keto ester. rsc.orgrsc.org This reaction can also be performed under neat conditions, highlighting its efficiency and adherence to green chemistry principles. rsc.orgrsc.org While various palladium catalysts can be employed, other metal salts like CuSO4 have also shown activity, albeit with moderate yields. lookchem.com The choice of catalyst can influence the reaction's outcome, with some catalysts potentially favoring other migration pathways, such as phenyl group migration, although this is often a minor side product. lookchem.com

This two-step sequence represents an efficient and environmentally friendly route to β-keto esters from readily available aldehydes. rsc.orgrsc.org

The carbonylation of ketone enolates presents another transition metal-catalyzed route to β-keto esters. nih.govresearchgate.net This method involves the introduction of a carbonyl group into a ketone substrate using carbon monoxide (CO) or carbon dioxide (CO₂) as the carbon source, often in the presence of a palladium or other transition metal catalyst. nih.govresearchgate.net One approach involves the carboxylation of ketones under ambient temperature and CO₂ pressure using a reversible CO₂ carrier (RCC). rsc.org This RCC can be synthesized by immobilizing a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) on a support. rsc.org The resulting β-keto acid can then be esterified to yield the corresponding β-keto ester. rsc.org

Alternatively, halomethyl ketones can be carbonylated using a palladium catalyst in the presence of an amine base. researchgate.net This reaction proceeds by replacing the halide with a carbonyl group introduced from CO gas. researchgate.net While effective, these methods can sometimes be limited by the need for specialized equipment to handle gaseous reagents like CO and may require relatively high pressures and temperatures. researchgate.net

The Blaise reaction is a classic organometallic transformation that provides a direct route to β-keto esters from nitriles and α-haloesters. organic-chemistry.orgwikipedia.org The reaction is typically mediated by zinc metal, which forms an organozinc intermediate with the α-haloester. wikipedia.org This nucleophilic organozinc species then adds to the electrophilic carbon of the nitrile. wikipedia.org The resulting metalloimine intermediate can be hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to afford the desired β-keto ester. organic-chemistry.orgwikipedia.org If the work-up is performed under basic conditions (e.g., with aqueous potassium carbonate), a β-enamino ester is isolated instead. organic-chemistry.orgwikipedia.org

Historically, the Blaise reaction suffered from drawbacks such as low yields and competing side reactions. organic-chemistry.org However, modern modifications have significantly improved its utility. The use of activated zinc, for instance, through methods like acid washing or sonication, is crucial for achieving higher yields. jk-sci.com The reaction conditions, including the choice of solvent (often tetrahydrofuran) and the precise work-up procedure, are critical for success and to avoid the formation of emulsions that can complicate product isolation. organic-chemistry.org The Blaise reaction represents a valuable two-carbon homologation of nitriles to produce β-keto esters. tandfonline.com

Chemoenzymatic and Biocatalytic Synthesis

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and biocatalytic methods. These approaches leverage the high stereoselectivity of enzymes to produce chiral molecules that are valuable building blocks in pharmaceutical and fine chemical synthesis.

The asymmetric bioreduction of the carbonyl group in β-keto esters is a well-established and powerful method for producing chiral β-hydroxy esters. scielo.br This transformation is typically carried out using whole-cell biocatalysts or isolated enzymes, which offer high conversion rates and excellent enantioselectivity. scielo.brmdpi.com A variety of microorganisms, such as Kluyveromyces marxianus and Aspergillus niger, have been successfully employed for the reduction of substrates like ethyl 3-oxohexanoate. mdpi.com

The use of whole cells is often advantageous as it circumvents the need for the addition and regeneration of expensive cofactors, such as NADH or NADPH, which are required for the reduction process. scielo.br The microorganisms' own metabolic machinery handles cofactor regeneration. scielo.br The enantiomeric excess (ee) of the resulting β-hydroxy ester product is a critical measure of the reaction's success, with many biocatalytic systems achieving ee values greater than 99%. mdpi.com The molecular structure of the β-keto ester substrate can influence both the conversion rate and the enantioselectivity of the bioreduction. scielo.br

Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a class of enzymes that are particularly effective for the stereoselective reduction of carbonyl compounds. mdpi.comnih.govfrontiersin.org These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. nih.gov The high degree of stereocontrol exhibited by ADHs makes them ideal catalysts for the synthesis of enantiopure alcohols from prochiral ketones. nih.gov

A wide range of ADHs have been identified and utilized for the asymmetric reduction of β-keto esters. mdpi.comnih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to effectively reduce a variety of β-keto esters to their corresponding (S)-alcohols with high enantioselectivity. nih.gov The substrate scope of ADHs is broad, and enzymes with different stereopreferences (i.e., producing either the (R)- or (S)-enantiomer of the alcohol) are available, allowing for access to a diverse range of chiral building blocks. mdpi.comnih.gov In practical applications, ADHs are often used as overexpressed proteins in host organisms like Escherichia coli, which facilitates their production and use as whole-cell biocatalysts. mdpi.com

Green Chemistry Approaches in β-Keto Ester Synthesis

Recent advancements in the synthesis of β-keto esters have prioritized environmentally benign methods. These approaches focus on minimizing solvent use, employing sustainable reagents and catalysts, and improving energy efficiency.

Transesterification is a key reaction for modifying β-keto esters, allowing for the exchange of the ester's alcohol group. nih.gov Performing this reaction under solvent-free conditions represents a significant step towards a greener process by reducing volatile organic compound (VOC) emissions and simplifying product purification.

Several catalytic systems have been developed for solvent-free transesterification. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have proven to be highly effective catalysts. google.com These enzyme-based systems operate under mild conditions and exhibit high chemoselectivity, providing excellent yields (>90%) for the transesterification of methyl or ethyl β-keto esters with a variety of alcohols. google.com The use of an immobilized lipase further enhances sustainability by allowing for easy catalyst recovery and reuse. google.com

Transition metal complexes, including ferrous ammonium (B1175870) sulphate (FAS) and ammonium nickel sulphate (ANS), have also been utilized as efficient catalysts under solvent-free microwave conditions. ajgreenchem.com This method significantly reduces reaction times and provides moderate to good yields. ajgreenchem.com Another effective approach involves the use of silica-supported boric acid (SiO₂–H₃BO₃) as a heterogeneous catalyst. rsc.org This system facilitates the transesterification of β-keto methyl/ethyl esters with a range of alcohols, including primary, secondary, allylic, and benzylic types, achieving high yields (87–95%) without the need for toxic solvents. rsc.org The catalyst is easily prepared, recyclable for up to five cycles without significant loss of activity, and the work-up procedure is straightforward. rsc.org

Table 1: Comparison of Solvent-Free Transesterification Methods for β-Keto Esters

| Catalyst System | Alcohol Substrates | Key Findings | Yield | Reference |

| Candida antarctica Lipase B (CALB) | Aliphatic, secondary, allylic, propargylic, benzylic alcohols | Mild, chemoselective, enables kinetic resolution of secondary alcohols. | >90% | google.com |

| Ferrous Ammonium Sulphate (FAS) / Ammonium Nickel Sulphate (ANS) | Aromatic and heteroaromatic alcohols | Microwave-assisted synthesis reduces reaction times compared to conventional heating. | Moderate | ajgreenchem.com |

| Silica-Supported Boric Acid (SiO₂–H₃BO₃) | Primary, secondary, allylic, benzylic, chiral alcohols | Recyclable heterogeneous catalyst, applicable to multi-gram scale synthesis. | 87–95% | rsc.org |

Electrosynthesis has emerged as a powerful and sustainable alternative for constructing complex organic molecules, including β-keto ester derivatives. rsc.org These methods use electrons as the primary reagent, replacing stoichiometric chemical oxidants and often operating in environmentally benign solvents like acetone (B3395972) and water. rsc.orgrsc.org

One notable application is the electrochemical synthesis of β-keto spirolactones from cyclic β-keto esters. rsc.orgrsc.org This process involves the electrochemical oxidation of a deprotonated β-keto ester in the presence of a base. rsc.org The resulting radical intermediate engages with a double bond, undergoes a second oxidation, and forms a carbocation that leads to the final lactonization reaction. rsc.org This methodology is scalable and can be adapted to a continuous flow setup, enhancing productivity. rsc.org

Electrochemical methods have also been developed for the synthesis of α-ketoesters from acetophenones, mediated by potassium iodide (KI), and for the oxidative decarboxylation of malonic acid derivatives to produce ketoesters. dntb.gov.uaulb.ac.be These techniques offer mild reaction conditions and provide access to a variety of ketoester structures that are valuable synthetic building blocks. ulb.ac.be

Table 2: Overview of Electrochemical Synthesis Methods for Keto Esters and Derivatives

| Reaction Type | Starting Materials | Solvents | Key Features | Reference |

| Spirolactone Synthesis | Cyclic β-keto esters, alkenes | Acetone/water | Avoids stoichiometric metallic oxidants; uses electrons as the oxidant. | rsc.orgrsc.org |

| α-Ketoester Synthesis | Acetophenones | Not specified | KI-mediated electrosynthesis. | dntb.gov.ua |

| Ketoester Synthesis | Malonic acid derivatives | Methanol | Involves oxidative decarboxylation; provides access to 1,5-ketoesters. | ulb.ac.be |

The principles of green chemistry encourage the use of renewable resources and the design of reusable reaction systems. In the synthesis of β-keto esters and their derivatives, this has led to the exploration of natural bases and recyclable solvents.

An innovative approach utilizes a water extract of banana peel ash in a dimethyl sulfoxide (B87167) (DMSO) system to promote the aldol-type condensation of aldehydes with ethyl diazoacetate, forming α-diazo-β-hydroxy esters. researchgate.net These intermediates can then be converted to β-keto esters. The natural base system is effective and can be reused for several cycles with only a slight decrease in yield. researchgate.net Caffeine, a naturally occurring and biodegradable compound, has also been identified as an effective catalyst for the Biginelli reaction, which involves β-keto esters, aldehydes, and urea (B33335)/thiourea (B124793), under solvent-free conditions. shd-pub.org.rs

In terms of solvents, water is an ideal green solvent, and its use has been demonstrated in the three-component synthesis of 4-arylidene-3-propyl/chlromethylisoxazol-5(4H)-ones from ethyl 3-oxohexanoate, aldehydes, and hydroxylamine (B1172632) hydrochloride, using potassium carbonate as a catalyst. chemistryresearches.ir Glycerol, a non-toxic, biodegradable, and renewable solvent, has also been employed in the reduction of β-ketoesters, showcasing its potential as a green reaction medium. blogspot.com Furthermore, propylamine-functionalized cellulose (B213188) has been used as a recyclable, heterogeneous catalyst for the synthesis of isoxazol-5-one derivatives in water, highlighting a method with low waste generation and simple product purification. researchgate.net

Table 3: Green Catalysts and Solvents in the Synthesis of β-Keto Ester Derivatives

| Catalyst/System | Solvent | Reaction Type | Key Advantages | Reference |

| Water Extract of Banana Ash / DMSO | DMSO/Water | Aldol-type condensation | Utilizes a natural, reusable base. | researchgate.net |

| Potassium Carbonate | Water | Three-component cyclocondensation | Green solvent, mild room temperature conditions, high yields. | chemistryresearches.ir |

| Caffeine | Solvent-free | Biginelli reaction | Natural, biodegradable catalyst; simple operation. | shd-pub.org.rs |

| Propylamine-functionalized Cellulose | Water | Three-component synthesis of isoxazol-5-ones | Recyclable catalyst, use of water as a green solvent. | researchgate.net |

Elucidation of Reaction Mechanisms and Catalysis in Ethyl 3 Oxoheptanoate Transformations

Mechanistic Studies of β-Keto Ester Reactivity

The unique chemical behavior of ethyl 3-oxoheptanoate stems from the acidic nature of the α-protons situated between the two carbonyl groups. This acidity facilitates the formation of a stabilized enolate, which is a key intermediate in many of its reactions. Furthermore, the compound exists in a dynamic equilibrium between its keto and enol forms, a phenomenon known as tautomerism, which significantly influences its reaction pathways.

The protons on the carbon atom alpha to both the ketone and the ester carbonyls in this compound are significantly more acidic than those in simple ketones or esters. This increased acidity is due to the ability of the resulting conjugate base, the enolate, to delocalize the negative charge onto both oxygen atoms through resonance. organic-chemistry.orgwikipedia.org The formation of this enolate is typically achieved by treatment with a suitable base. The choice of base is crucial and can determine whether the enolate is formed reversibly or irreversibly. ucl.ac.uk For β-keto esters like this compound, which have a pKa of around 11, alkoxide bases are often sufficient to generate a significant concentration of the enolate at equilibrium. organic-chemistry.orgacs.org

The resulting enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions. organic-chemistry.org It is considered an "ambident" nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. ucl.ac.uk However, in most synthetically useful reactions, particularly with carbon-based electrophiles, the reaction occurs at the α-carbon. ucl.ac.uk

Key reactions involving the enolate of β-keto esters include:

Alkylation: The enolate readily undergoes SN2 reactions with alkyl halides, leading to the formation of α-alkylated β-keto esters. This is a fundamental method for introducing alkyl chains at the α-position. organic-chemistry.org

Aldol (B89426) and Claisen Condensations: The enolate can act as a nucleophile in aldol-type reactions with aldehydes and ketones, or in Claisen condensations with esters. organic-chemistry.orgacs.org These reactions are powerful tools for constructing more complex carbon skeletons.

The stability of the enolate is a key factor in its formation and reactivity. The presence of two electron-withdrawing groups significantly stabilizes the negative charge, making the enolate easier to form compared to enolates of simple ketones or esters. organic-chemistry.org

| Factor | Description | Impact on this compound |

|---|---|---|

| Acidity of α-Protons | The presence of two carbonyl groups increases the acidity of the α-protons, facilitating deprotonation. | Allows for the use of moderately strong bases like alkoxides to form the enolate. |

| Enolate Stability | The negative charge is delocalized over two oxygen atoms and the α-carbon, leading to a highly stabilized enolate. | Favors enolate formation and makes it a "soft" nucleophile, prone to C-alkylation. |

| Choice of Base | Stronger, non-nucleophilic bases like LDA can lead to irreversible and quantitative enolate formation. Alkoxides establish an equilibrium. | The reaction conditions can be tuned to control the concentration and reactivity of the enolate. |

| Reaction Temperature | Lower temperatures often favor the formation of the kinetic enolate, while higher temperatures favor the thermodynamic enolate in unsymmetrical ketones. | Can be used to control the regioselectivity of enolate formation in more complex β-keto esters. |

This compound, like other β-dicarbonyl compounds, exists as a mixture of two readily interconvertible constitutional isomers: the keto form and the enol form. wikipedia.orgnih.gov This equilibrium is known as keto-enol tautomerism. The keto tautomer contains the typical ketone and ester functional groups, while the enol tautomer features a carbon-carbon double bond and a hydroxyl group. nih.govnih.gov

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. wikipedia.orgnih.gov

Base-catalyzed tautomerism proceeds through the formation of the enolate ion as an intermediate. Deprotonation of the α-carbon leads to the enolate, which can then be protonated on the oxygen atom to yield the enol. wikipedia.org

Acid-catalyzed tautomerism involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. wikipedia.orgnih.gov

For simple ketones, the keto-enol equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. wikipedia.org However, in β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by two main factors:

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, which provides additional resonance stabilization.

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group, forming a stable six-membered ring-like structure.

The position of the keto-enol equilibrium is also influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas in polar, protic solvents that can engage in hydrogen bonding, the keto form may be more prevalent. nih.gov

| Feature | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Functional Groups | Ketone, Ester | Alkene, Alcohol, Ester |

| Relative Stability | Generally favored in polar solvents. | Stabilized by conjugation and intramolecular hydrogen bonding; often favored in non-polar solvents. |

| Reactivity | Electrophilic at the carbonyl carbons, nucleophilic at the α-carbon upon enolate formation. | Nucleophilic at the α-carbon. |

| Interconversion | Catalyzed by both acid and base. |

Catalytic Systems for Modifications of this compound

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, enabling a wide range of transformations with high efficiency and selectivity. Both organic molecules and metal complexes have been successfully employed as catalysts to modify this versatile β-keto ester.

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the enantioselective functionalization of carbonyl compounds. β-Keto esters, including derivatives of this compound, are excellent substrates for a variety of organocatalytic transformations. acs.org These reactions often rely on the use of chiral organic molecules, such as cinchona alkaloids and their derivatives, to induce stereoselectivity. wikipedia.orgorganic-chemistry.org

Examples of organocatalytic conversions of β-keto esters include:

Asymmetric α-Hydroxylation: Chiral organocatalysts, particularly cinchona alkaloids, can catalyze the enantioselective hydroxylation of the α-position of β-keto esters using peroxides as the oxidant. This provides access to valuable chiral α-hydroxy-β-keto esters. organic-chemistry.org

Asymmetric 1,6-Additions: Chiral phase-transfer catalysts can be used to achieve highly enantioselective 1,6-addition of β-keto esters to electron-deficient dienes. nih.gov

Asymmetric Peroxidation: Cinchona-derived organocatalysts have been employed for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding δ-peroxy-β-keto esters with high enantiomeric ratios. wikipedia.org

The mechanism of these organocatalytic reactions often involves the formation of a non-covalent complex between the substrate and the catalyst. The chiral environment provided by the catalyst then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Metal-based catalysts and reagents offer a complementary approach to the modification of this compound, enabling unique transformations that are often difficult to achieve with other methods.

A notable metal-mediated transformation of β-keto esters is the zinc carbenoid-mediated chain extension. organic-chemistry.orgnih.gov This reaction provides a method for the homologation of β-keto esters, effectively inserting a methylene (B1212753) group adjacent to the ketone to form γ-keto esters. acs.orgacs.org The reaction typically employs a zinc carbenoid, often generated from diethylzinc (B1219324) and diiodomethane (B129776) (the Simmons-Smith reagent). wikipedia.org

The proposed mechanism for this transformation involves several key steps: organic-chemistry.orgorgsyn.org

Enolate Formation: The zinc carbenoid or diethylzinc acts as a base to deprotonate the β-keto ester, forming a zinc enolate. organic-chemistry.org

Reaction with the Carbenoid: The zinc enolate then reacts with another equivalent of the zinc carbenoid.

Cyclopropane (B1198618) Intermediate: This is thought to lead to the formation of a transient donor-acceptor cyclopropane intermediate. wikipedia.orgorgsyn.org

Fragmentation: The cyclopropane intermediate rapidly fragments to yield a chain-extended organometallic intermediate. organic-chemistry.orgorgsyn.org

Protonation: Quenching the reaction with a proton source furnishes the final γ-keto ester product. organic-chemistry.org

This methodology has been extended to include the use of substituted diiodoalkanes, allowing for the introduction of alkyl or aryl groups at the β-position of the resulting γ-keto ester. organic-chemistry.org For instance, using 1,1-diiodoethane (B1619546) can lead to a β-methylated γ-keto ester. organic-chemistry.org

Furthermore, the intermediate zinc enolate generated during the chain extension can be trapped with various electrophiles. A particularly useful extension of this reaction involves the sequential treatment of the intermediate zinc enolate with a halogen (such as iodine) and an amine base (like DBU). This sequence leads to the formation of α,β-unsaturated-γ-keto esters with high (E)-selectivity. organic-chemistry.orgnih.govacs.org

| Step | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1. Enolate Formation | β-Keto Ester, Et₂Zn/CH₂I₂ | Zinc Enolate | Deprotonation at the α-carbon. |

| 2. Carbenoid Reaction & Fragmentation | Zinc Enolate, Et₂Zn/CH₂I₂ | Chain-Extended Organometallic Intermediate | Insertion of a CH₂ group. |

| 3. Protonation | Organometallic Intermediate, H⁺ source | γ-Keto Ester | Formation of the homologated product. |

| 4. (Optional) Halogenation/Elimination | Organometallic Intermediate, I₂, DBU | α,β-Unsaturated-γ-Keto Ester | Introduction of a double bond in conjugation with the ketone. |

This zinc carbenoid-mediated chain extension represents a powerful and versatile method for the one-carbon homologation of β-keto esters like this compound, providing access to valuable γ-keto esters and their unsaturated derivatives. organic-chemistry.orgacs.org

Metal-Mediated Transformations

Role of Transition Metal Complexes in Transesterification

The transesterification of β-keto esters, including this compound, is a crucial reaction in organic synthesis, enabling the modification of the ester group to introduce different functionalities or alter physical properties. Transition metal complexes have emerged as efficient catalysts for this transformation, offering advantages in terms of reactivity, selectivity, and milder reaction conditions compared to traditional acid or base catalysis.

The general mechanism for transition metal-catalyzed transesterification involves the coordination of the β-keto ester to the metal center, typically through the carbonyl oxygen atoms of both the ketone and the ester moieties. This coordination enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alkoxy group and regeneration of the catalyst.

Detailed Research Findings on Transition Metal-Catalyzed Transesterification of β-Keto Esters

The following table summarizes research findings on the use of transition metal complexes in the transesterification of various β-keto esters, which can be considered analogous to this compound.

| Transition Metal Catalyst | Substrate (β-Keto Ester) | Alcohol | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Ferrous Ammonium (B1175870) Sulphate | Ethyl acetoacetate (B1235776) | Benzyl (B1604629) alcohol | Solvent-free, Microwave | Moderate |

| Ammonium Nickel Sulphate | Ethyl acetoacetate | Various aromatic alcohols | Solvent-free, Microwave | Moderate |

| Molybdenum-Zirconium Oxide | General β-keto esters | Various alcohols | Not specified | Not specified |

The use of solvent-free conditions and microwave irradiation has been shown to accelerate these reactions, contributing to more sustainable and efficient processes. The choice of the transition metal and its ligand sphere plays a crucial role in the catalyst's activity and selectivity. The Lewis acidity of the metal center and its ability to coordinate with both the β-keto ester and the incoming alcohol are key determinants of catalytic efficiency.

Biocatalyst Design and Optimization for Enantioselective Processes

The enantioselective reduction of the prochiral ketone in this compound to yield optically active ethyl 3-hydroxyheptanoate is a transformation of significant interest, as chiral β-hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a highly efficient and selective method for achieving this transformation.

The design and optimization of biocatalysts for such processes involve several key strategies aimed at enhancing enzyme activity, stability, and enantioselectivity. These strategies can be broadly categorized into:

Screening for Novel Biocatalysts: The initial step often involves screening a diverse range of microorganisms or metagenomic libraries to identify enzymes with inherent activity towards the target substrate, in this case, this compound.

Protein Engineering: Once a promising enzyme is identified, its properties can be further improved through rational design or directed evolution.

Rational Design: This approach involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. By modifying residues in the active site, the enzyme's substrate specificity and enantioselectivity can be fine-tuned.

Directed Evolution: This technique mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. Iterative rounds of mutagenesis and screening can lead to significant enhancements in catalytic performance.

Detailed Research Findings on Biocatalyst Design for Enantioselective Reduction of β-Keto Esters

While specific data for the enantioselective reduction of this compound is scarce, extensive research on similar β-keto esters provides valuable insights into the potential for biocatalyst design and optimization. The following table summarizes key findings from studies on the enantioselective reduction of analogous compounds.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee %) | Key Optimization Strategy |

|---|---|---|---|---|

| Engineered Ketoreductase from Candida parapsilosis (CpAR2) | Ethyl 8-chloro-6-oxooctanoate | (R)-Ethyl 8-chloro-6-hydroxyoctanoate | >99 | Protein engineering and process optimization |

| Short-chain dehydrogenase/reductase from Chryseobacterium sp. (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl)propanoate | Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate | >99 | Screening and cofactor regeneration |

| Whole cells of Saccharomyces cerevisiae (Baker's Yeast) | Various β-keto esters | Corresponding β-hydroxy esters | Variable | Genetic engineering to overexpress or delete specific reductase genes |

These examples demonstrate the power of biocatalyst design and optimization in achieving high enantioselectivity and efficiency in the reduction of β-keto esters. The principles and techniques employed in these studies are directly applicable to the development of robust biocatalytic processes for the enantioselective transformation of this compound. The selection of the appropriate biocatalyst and the fine-tuning of the reaction conditions are critical for obtaining the desired chiral product in high yield and optical purity.

Synthetic Utility and Advanced Chemical Transformations of Ethyl 3 Oxoheptanoate

Functionalization at the α-Position of Ethyl 3-Oxoheptanoate

The α-position of this compound, situated between the two carbonyl groups, is particularly reactive due to the acidity of its protons. This reactivity enables a variety of functionalization reactions, including halogenation and hydroxylation, which introduce new functionalities and stereocenters.

The α-halogenation of β-keto esters is a fundamental transformation that provides valuable intermediates for further synthetic manipulations. The α-chloro derivatives, in particular, can serve as precursors for the introduction of various nucleophiles.

The chlorination of β-keto esters can be achieved using several reagents, with N-chlorosuccinimide (NCS) being a common choice. nih.govacs.org The reaction is often carried out in the presence of a catalyst to promote the reaction and, in some cases, to control the stereochemistry of the newly formed stereocenter. For instance, enantioselective α-chlorination of β-keto esters has been successfully achieved using hybrid amide-based Cinchona alkaloids as phase-transfer catalysts. nih.govacs.org These reactions can provide high yields and enantiomeric excesses, demonstrating the ability to introduce a chlorine atom with a high degree of stereocontrol. nih.gov

Another approach for the α-chlorination of ketones involves the use of p-toluenesulfonyl chloride as a chlorine source after the formation of a kinetic enolate with a strong base like lithium diisopropylamide (LDA). pitt.edu This method is effective for a range of ketones, although its application to β-keto esters like this compound would require careful optimization to avoid side reactions.

The general conditions for the α-chlorination of a β-keto ester are summarized in the table below.

Table 1: General Conditions for α-Chlorination of β-Keto Esters

| Reagent | Catalyst/Base | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Hybrid Amide-Based Cinchona Alkaloid (0.5 mol%) / KF | Toluene | Room Temperature | Up to 99% | Up to 97% | nih.govacs.org |

| N-Chlorosuccinimide (NCS) | Cu(OTf)₂ / Spirooxazoline Ligand | Not specified | Not specified | High | Up to 98% | acs.org |

The introduction of a hydroxyl group at the α-position of β-keto esters yields α-hydroxy-β-keto esters, which are valuable synthetic intermediates. These compounds contain multiple functional groups that can be further modified.

The synthesis of α-hydroxy-β-keto esters can be accomplished through various oxidative methods. While direct hydroxylation of the enolate of a β-keto ester is a common strategy, other methods involving cyclization reactions have also been reported to yield related structures. For example, the reaction of methyl vinyl ketone with dimethyl malonate can lead to a cyclized β-hydroxyketo ester, highlighting the propensity of these systems to form cyclic structures. nih.gov

Once the α-hydroxy-β-keto ester is formed, the hydroxyl and carbonyl groups can be derivatized to introduce further complexity. For instance, the ketone and ester functionalities can be involved in subsequent reactions, or the newly introduced hydroxyl group can be protected or converted into other functional groups. While specific derivatization of ethyl 2-hydroxy-3-oxoheptanoate is not extensively documented, general methodologies for the derivatization of β-hydroxy ketones and esters can be applied. These can include protection of the hydroxyl group as an ether or ester, or its participation in cyclization reactions to form heterocyclic structures.

Transformations Involving the Ketone and Ester Functionalities

The ketone and ester groups of this compound are key sites for a variety of chemical transformations, including reduction and transesterification, which alter the oxidation state and the nature of the ester group, respectively.

The reduction of the ketone functionality in β-keto esters leads to the formation of β-hydroxy esters, which are important chiral building blocks in organic synthesis. The stereoselective reduction of the prochiral ketone in this compound can be achieved using various methods, including enzymatic and catalytic approaches, to yield optically active β-hydroxy esters.

Biocatalytic reductions using enzymes often provide high enantioselectivity under mild reaction conditions. While specific studies on this compound are not detailed in the provided context, the general principles of enzymatic reduction of β-keto esters are well-established.

Homogeneous and heterogeneous catalysis also offer powerful tools for the asymmetric reduction of β-keto esters. A variety of metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have been shown to be highly effective. These catalytic systems can achieve high conversions and enantioselectivities for a broad range of β-keto ester substrates. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the reduction.

Transesterification is a fundamental reaction for modifying the ester group of this compound, allowing for the introduction of different alkyl or aryl groups. This transformation can be catalyzed by acids, bases, or enzymes. nih.gov

The process involves the reaction of the ester with an alcohol in the presence of a catalyst. For example, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been studied using modified zirconia catalysts, yielding both mono- and di-benzylated products. researchgate.net Similar conditions could be applied to this compound to produce the corresponding benzyl ester. Lipase-catalyzed transesterification is another effective method, particularly for the production of biodiesel from vegetable oils, and can also be applied to smaller esters. mdpi.comscirp.org The use of enzymes offers the advantages of mild reaction conditions and high selectivity. nih.gov

An example of a transesterification reaction is the conversion of ethyl acetoacetate (B1235776) to benzyl acetoacetate using benzyl alcohol in the presence of a catalyst. ajgreenchem.com

Table 2: Example of Transesterification of a β-Keto Ester

| Substrate | Alcohol | Catalyst | Product | Reference |

|---|

The selective transesterification of the β-keto ester group in the presence of other ester functionalities within a molecule is a valuable synthetic strategy. This selectivity often arises from the unique electronic and steric properties of the β-keto ester moiety. While specific examples for this compound are not provided in the search results, the principles of selective transesterification are broadly applicable. The choice of catalyst and reaction conditions can be tailored to favor the reaction at the more reactive β-keto ester site over other, less activated ester groups.

Transesterification Reactions of the Ester Group

Boric Acid Catalysis in Transesterification

Boric acid (H₃BO₃) has emerged as an efficient, environmentally benign, and cost-effective catalyst for the transesterification of β-keto esters, such as this compound. This transformation is synthetically valuable as it allows for the modification of the ester group, providing access to a diverse range of β-keto esters from commercially available starting materials. The reaction is compatible with a wide array of alcohols, including primary, secondary, allylic, and benzylic alcohols, often proceeding in excellent yields. organic-chemistry.orgscite.ai

The catalytic cycle is proposed to proceed through a six-membered cyclic boronate intermediate. organic-chemistry.org Initially, boric acid reacts with the enol form of the β-keto ester. The resulting intermediate then undergoes ring-closing, which facilitates the expulsion of the original alkoxy group (e.g., ethoxide from this compound). Subsequent nucleophilic attack by the new alcohol on the boron-activated carbonyl group leads to the formation of the transesterified product and regeneration of the catalyst. This mechanism accounts for the high selectivity observed for β-keto esters over other ester types, like simple or α-keto esters, which cannot form the key chelated intermediate. organic-chemistry.orgwikipedia.org

The versatility of this method has been demonstrated with various alcohols. For instance, problematic substrates like propargyl and allyl alcohols, which can undergo rearrangement reactions under other conditions, are effectively transesterified using boric acid catalysis. organic-chemistry.org Solvent-free conditions using silica-supported boric acid have also been developed, enhancing the green credentials of the protocol by simplifying work-up and allowing for catalyst recycling. organic-chemistry.org

Below is a table summarizing the boric acid-catalyzed transesterification of ethyl acetoacetate, a representative β-keto ester, with various alcohols, showcasing the broad applicability of this method.

| Entry | Alcohol | Time (h) | Yield (%) |

| 1 | Cyclohexanol | 5 | 99 |

| 2 | Benzyl alcohol | 4 | 98 |

| 3 | 1-Octanol | 6 | 96 |

| 4 | Allyl alcohol | 5 | 95 |

| 5 | Propargyl alcohol | 5 | 96 |

| 6 | 2-Butanol | 8 | 92 |

Cyclization and Condensation Reactions

This compound, as a β-keto ester, is a versatile precursor in a variety of cyclization and condensation reactions, which are fundamental for constructing more complex molecular architectures. Its structure features an acidic α-methylene group flanked by two carbonyl functionalities, making it a potent nucleophile in its enolate form.

One of the most characteristic reactions is the Claisen condensation . In a self-condensation reaction, two molecules of this compound can react in the presence of a strong base (e.g., sodium ethoxide) to form a larger β-keto ester, following the nucleophilic attack of the enolate of one molecule on the ester carbonyl of a second molecule. google.comwikipedia.org More synthetically useful are Crossed Claisen condensations , where the enolate of this compound reacts with a different ester that cannot form an enolate itself (e.g., ethyl formate (B1220265) or ethyl benzoate), leading to the synthesis of 1,3-dicarbonyl compounds. google.com

Furthermore, this compound can participate as the active methylene (B1212753) component in other classical condensation reactions:

Knoevenagel Condensation: Reaction with aldehydes or ketones, typically catalyzed by a weak base, yields an α,β-unsaturated product after dehydration.

Hantzsch Dihydropyridine (B1217469) Synthesis: This multicomponent reaction involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-keto ester (like this compound) to form a dihydropyridine scaffold, a core structure in many pharmaceutical agents.

Biginelli Reaction: Similar to the Hantzsch synthesis, this one-pot cyclocondensation involves a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones.

These reactions leverage the dual reactivity of this compound to build carbocyclic and heterocyclic ring systems. For example, the condensation of 3-amino-9-ethylcarbazole (B89807) with a similar β-keto ester, ethyl-3-oxobutanoate, yields an enamine intermediate which can be thermally cyclized to form pyrido[2,3-c]carbazol-1-ones. nih.gov

| Reaction Type | Reactants with this compound | Product Type |

| Claisen (Self) | This compound, Base | β-keto ester |

| Knoevenagel | Aldehyde/Ketone, Base | α,β-Unsaturated keto ester |

| Hantzsch Synthesis | Aldehyde, Ammonia | Dihydropyridine derivative |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone/-thione |

Rearrangement and Cleavage Reactions

Oxidative Cleavage to α-Keto Esters

The transformation of β-keto esters into α-keto esters (or their α,β-diketo equivalents) is a valuable synthetic operation, as the α-keto ester motif is a key building block in many pharmaceuticals and fine chemicals. One established method for achieving this transformation is through oxidative cleavage using selenium dioxide (SeO₂), a reaction often referred to as the Riley oxidation. adichemistry.comwikipedia.org

The Riley oxidation specifically targets the α-methylene group adjacent to a carbonyl function. adichemistry.com In the case of this compound, the reaction oxidizes the C-2 methylene group to a carbonyl group, yielding ethyl 2,3-dioxoheptanoate. The mechanism involves the reaction of the enol form of the β-keto ester with the electrophilic selenium center of SeO₂. wikipedia.org This is followed by a series of steps involving rearrangement and hydrolysis that ultimately liberate elemental selenium and the desired 1,2-dicarbonyl product. wikipedia.org The reaction is typically carried out in solvents like dioxane or acetic acid. nih.gov

This method provides a direct route to α,β-diketo esters from readily available β-keto ester precursors. While other methods for oxidative cleavage have been explored, some have proven to be unreliable. For instance, a previously reported method using an Oxone/aluminum trichloride (B1173362) system was later retracted due to issues with reproducibility. organic-chemistry.orgscite.ai The selenium dioxide-mediated oxidation, however, remains a robust and well-documented procedure for this class of transformation. nih.gov

Applications of Ethyl 3 Oxoheptanoate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The structural motif of ethyl 3-oxoheptanoate is integral to the construction of numerous pharmaceutically active compounds. It functions as a key intermediate, enabling the efficient assembly of complex molecular architectures with therapeutic properties. researchgate.net

This compound is a valuable precursor for the synthesis of biologically active heterocyclic compounds, which form the core of many drugs. Its dicarbonyl functionality is ideally suited for cyclocondensation reactions with dinucleophiles to form various ring systems.

Pyrazolones: Pyrazolones and their derivatives are traditionally synthesized through the reaction of β-keto esters, such as this compound, with hydrazine (B178648) or its derivatives. nih.gov This reaction, a variation of the Knorr pyrazole (B372694) synthesis, involves the condensation of the hydrazine with the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration to yield the pyrazolone (B3327878) ring. The resulting 3-butyl-pyrazolone derivative can be further modified, and this class of compounds is investigated for a range of therapeutic activities.

Isoxazoles: The synthesis of substituted isoxazoles and isoxazol-5-ones can also be achieved using β-keto esters. For instance, research has demonstrated the three-component reaction between a β-keto ester (such as the closely related ethyl 3-oxohexanoate), an aldehyde, and hydroxylamine (B1172632) hydrochloride to form 3,4-disubstituted isoxazol-5(4H)-one heterocycles. researchgate.net This methodology highlights how the this compound backbone can be incorporated into the isoxazole (B147169) scaffold, a privileged structure in medicinal chemistry known for its presence in various anti-inflammatory and antimicrobial agents.

A summary of heterocycles synthesized from β-keto esters is presented below.

| Heterocycle Class | General Precursors | Significance |

|---|---|---|

| Pyrazolones | β-Keto Esters (e.g., this compound) + Hydrazines | Core structures in various pharmaceuticals. nih.gov |

| Isoxazoles / Isoxazol-5-ones | β-Keto Esters + Hydroxylamine + Aldehydes | Found in anti-inflammatory and antimicrobial drugs. researchgate.net |

While not a direct precursor in the most common synthetic routes for widely known statins, this compound is representative of β-keto esters that are fundamental starting materials for chiral intermediates. The ketone at the C3 position can undergo asymmetric reduction, catalyzed by enzymes or chiral chemical reagents, to produce ethyl (S)-3-hydroxyheptanoate or ethyl (R)-3-hydroxyheptanoate.

These chiral β-hydroxy esters are highly valuable building blocks in pharmaceutical synthesis. medchemexpress.com Their stereochemistry is crucial for biological activity, and they are used to construct the side chains of various complex drugs. For example, related chiral molecules like ethyl (S)-3-hydroxybutyrate are investigated as starting materials for synthesizing pharmaceuticals and agrochemicals. medchemexpress.comnih.gov The enzymatic, lipase-catalyzed synthesis of optically active β-keto esters provides a route to these important chiral synthons, which are useful building blocks for natural product synthesis. google.com

β-Keto esters are recognized as key intermediates in the total synthesis of complex natural products. google.com Their ability to undergo various transformations allows for the construction of intricate carbon skeletons. While a direct synthesis of Pestalotin from this compound is not prominently documented, the class of β-keto esters is instrumental in synthesizing other complex molecules. For instance, they serve as core building blocks for natural products such as paclitaxel (B517696) and prunustatin A. rsc.org The reactivity of the α-carbon and the two carbonyl groups allows for sequential bond formations, making these esters ideal starting points for elaborate synthetic campaigns.

Role in Agrochemical Development

The utility of this compound and related β-keto esters extends to the agrochemical industry. rsc.org They serve as precursors for active ingredients in herbicides and fungicides. For example, pyrazolones, which are synthesized from β-keto esters, are known intermediates in the preparation of herbicides. nih.gov Furthermore, related structures like ethyl 3,3-diethoxypropanoate have been identified as useful starting materials for the synthesis of herbicides. orgsyn.org The chemical reactivity of the β-keto ester moiety is leveraged to build the core structures of these agrochemicals, which are designed to target specific biological pathways in weeds or fungi.

Application in Polymer Science

Recent research has highlighted the potential of β-keto esters in the field of polymer science, particularly in the development of advanced and sustainable materials. Pyrazolones derived from these esters can be used as precursors for thermally stable polymers. nih.gov

More significantly, β-keto esters are being explored in the synthesis of recyclable polymers and high-performance thermosets. researchgate.net They can be used to create novel cleavable linkages in polymer networks. For example, β-keto esters can react with 1,3-diols to form β-(1,3-dioxane)ester linkages. This chemistry has been applied to cross-link poly(vinyl alcohol) (PVA), transforming it into a high-performance thermoset. The resulting cross-linked material exhibits significantly improved mechanical properties, yet retains chemical recyclability due to the cleavable nature of the bonds derived from the β-keto ester. researchgate.net

Research Reagent in Organic Synthesis

As a research reagent, this compound is a versatile tool for organic chemists. Its structure contains both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites, making it a valuable synthon. rsc.orgresearchgate.net This dual reactivity allows it to participate in a wide range of carbon-carbon bond-forming reactions.

It is frequently used in reactions such as:

Acylation and Alkylation: The α-carbon is readily deprotonated by a base to form an enolate, which can then act as a nucleophile in reactions with alkyl halides or acyl chlorides.

Condensation Reactions: It undergoes Claisen-type condensations and reactions with aldehydes and ketones (e.g., Knoevenagel condensation).

Palladium-Catalyzed Reactions: Allylic versions of β-keto esters are known to generate palladium enolates after decarboxylation, which can then undergo transformations like aldol (B89426) condensation and Michael addition under neutral conditions. nih.gov

This versatility makes this compound and similar β-keto esters fundamental reagents for constructing complex molecular frameworks in a laboratory setting. rsc.org

Computational Chemistry and Spectroscopic Characterization in Research on Ethyl 3 Oxoheptanoate

Theoretical Investigations of Reaction Mechanisms

While specific theoretical studies exclusively targeting the reaction mechanisms of ethyl 3-oxoheptanoate are not extensively documented in publicly available literature, the well-established reactivity of β-keto esters allows for informed predictions based on computational studies of analogous systems. Theoretical investigations into reactions such as the Claisen condensation, alkylation, and decarboxylation of related β-keto esters provide a framework for understanding the mechanistic pathways involving this compound.

For instance, the Claisen condensation, a fundamental reaction for the synthesis of β-keto esters, proceeds through a well-understood mechanism involving enolate formation, nucleophilic attack, and the departure of a leaving group. libretexts.org Computational models of this reaction for similar esters would likely predict the energetic favorability of the deprotonation at the α-carbon (C2) of a simpler ester, followed by nucleophilic addition to the carbonyl group of another ester molecule.

Furthermore, theoretical studies on the homologation of β-keto esters using zinc carbenoids have shed light on the intermediacy of donor-acceptor cyclopropanes. orgsyn.org Such computational investigations suggest that after the initial deprotonation of the β-keto ester, the resulting enolate reacts with the carbenoid to form a homoenolate, which then undergoes intramolecular cyclization. orgsyn.org This type of mechanistic insight, derived from computational chemistry, can be extrapolated to predict the behavior of this compound in similar reactions.

Molecular Modeling and Simulation Studies for Predicting Reactivity and Selectivity

Molecular modeling and simulation are powerful tools for predicting the reactivity and selectivity of organic compounds. For this compound, such studies would focus on its key structural features: the acidic α-protons, the two electrophilic carbonyl centers, and the potential for keto-enol tautomerism.

A computational analysis of the reactivity of analogous β-keto esters has shown that these compounds possess distinct local reactivity at their electrophilic sites. nih.gov Density Functional Theory (DFT) calculations on similar molecules have been used to analyze their global electrophilicity and the specific electrophilic sites within the molecule, which helps in predicting how they will react with biological nucleophiles. nih.gov Spectroscopic evidence for these analogous compounds indicated they exist primarily in the keto form, a finding that can be supported by computational models that calculate the relative energies of the keto and enol tautomers. nih.gov

Molecular docking and molecular dynamics simulations of similar β-keto esters with proteins have been employed to evaluate their potential as enzyme inhibitors. nih.gov These computational methods can predict the binding modes and interaction energies within the active site of an enzyme, providing insights into the structural basis for enantioselectivity in enzymatic reactions. nih.gov Such approaches could be applied to this compound to explore its potential biological activities.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

The definitive structural characterization of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl ester group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The protons of the butyl chain attached to the ketone would also produce characteristic signals. The active methylene protons (C2) situated between the two carbonyl groups are particularly noteworthy and would appear as a singlet.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (ethyl group) | ~1.2 | Triplet |

| -OCH₂- (ethyl group) | ~4.1 | Quartet |

| -CH₂- (C2) | ~3.4 | Singlet |

| -CH₂- (C4) | ~2.5 | Triplet |

| -CH₂- (C5, C6) | ~1.3-1.6 | Multiplet |

| CH₃ (C7) | ~0.9 | Triplet |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and instrument.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Key signals would include those for the two carbonyl carbons (ester and ketone), the active methylene carbon, and the carbons of the ethyl and butyl groups.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester, C1) | ~167 |

| C=O (ketone, C3) | ~202 |

| -CH₂- (C2) | ~49 |

| -OCH₂- (ethyl group) | ~61 |

| CH₃ (ethyl group) | ~14 |

| -CH₂- (C4) | ~45 |

| -CH₂- (C5) | ~25 |

| -CH₂- (C6) | ~22 |

| CH₃ (C7) | ~13 |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (172.22 g/mol ). Common fragmentation patterns for esters and ketones would be expected. libretexts.org Alpha-cleavage adjacent to the carbonyl groups is a major fragmentation pathway for ketones. libretexts.org For this compound, this could lead to the loss of alkyl radicals. Esters often undergo fragmentation involving the loss of the alkoxy group (-OR). libretexts.org

A typical electron ionization (EI) mass spectrum would likely show significant peaks corresponding to fragments resulting from the cleavage of the C-C bonds adjacent to the carbonyl groups and rearrangements such as the McLafferty rearrangement if structurally feasible. Public databases indicate prominent peaks in the GC-MS spectrum of this compound. nih.gov

| m/z | Possible Fragment Ion |

| 172 | [C₉H₁₆O₃]⁺ (Molecular Ion) |

| 129 | [M - C₃H₇]⁺ |

| 101 | [M - C₄H₇O]⁺ |

| 85 | [CH₃(CH₂)₃CO]⁺ |

| 57 | [C₄H₉]⁺ |

Note: This table represents a selection of plausible fragments based on general fragmentation patterns of β-keto esters.

Future Directions and Research Perspectives for Ethyl 3 Oxoheptanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and transformation of β-keto esters like ethyl 3-oxoheptanoate are central to many organic syntheses. researchgate.net A primary future focus is the creation of novel catalytic systems that offer superior efficiency, selectivity, and broader substrate scope.

One promising direction is the advancement of metal-based catalysts. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for functionalizing ketones and esters. nih.gov The development of mono-protected amino neutral amide (MPANA) ligands has been shown to enable the in situ generation of cationic Pd(II) complexes, which are crucial for achieving reactivity in the β-C−H functionalization of ketones and esters. nih.gov These systems have demonstrated success in various transformations, including intermolecular arylation and intramolecular coupling, offering a direct way to create complex molecules. nih.gov Future work will likely focus on adapting these catalysts for even greater control over reactions involving this compound, aiming for higher yields and stereoselectivity.

Another key area is the development of stereodivergent catalytic systems. A hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes has been shown to catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters. nih.gov This dual-catalyst approach allows for the synthesis of α-mono-substituted products with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, which prevents the product from racemizing. nih.gov Applying such synergistic catalytic systems to this compound could provide access to a wide array of chiral molecules, which are highly valuable in pharmaceutical synthesis.

Biocatalysis represents another significant frontier. Lipases, such as Novozym 435 derived from Candida antarctica, have been successfully used for the chemoselective acylation of alcohols and the resolution of racemic alcohols via transesterification with β-keto esters. google.com This enzymatic approach offers mild, solvent-free conditions and high enantioselectivity, making it an attractive green alternative to traditional chemical methods. google.com Future research will likely involve screening new microorganisms and engineering existing enzymes to enhance their activity and selectivity specifically for substrates like this compound. researchgate.net

The following table summarizes some novel catalytic approaches relevant to β-keto ester transformations.

| Catalyst Type | Example | Transformation | Advantages |

| Metal Complex | Cationic Pd(II) with MPANA ligand | β-C(sp³)–H activation (e.g., arylation, hydroxylation) | High reactivity for weakly coordinating substrates, enables diverse functionalization. nih.gov |

| Synergistic Catalysis | Pd and Ru complexes | Asymmetric dehydrative allylation | High regio-, diastereo-, and enantioselectivity; prevents product racemization. nih.gov |

| Biocatalyst | Novozym 435 (Lipase) | Transesterification for synthesis of chiral β-keto esters | Mild, solvent-free conditions; high enantioselectivity; environmentally friendly. google.com |

| Organocatalyst | Pentafluorophenylammonium triflate (PFPAT) | C-acylation of ketene (B1206846) silyl (B83357) acetals | Effective for producing thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org |

Expansion of Green Chemistry Methodologies for Sustainable Production

The chemical industry is increasingly shifting towards sustainable manufacturing processes. For the production of this compound and other β-keto esters, green chemistry methodologies are paramount for reducing environmental impact.